molecular formula C24H22N2O4 B3025920 Lipoxygenin CAS No. 2247911-68-6

Lipoxygenin

Cat. No.: B3025920
CAS No.: 2247911-68-6
M. Wt: 402.4 g/mol
InChI Key: OSVNGDATIGOCLA-UHFFFAOYSA-N
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Safety and Hazards

LOX activity has been implicated in the pathogenesis of several diseases such as inflammation, skin disorders, and various types of cancers . Overexpressed 5-LO cells live longer, proliferate faster, invade more effectively through extracellular matrix destruction, and activate the anti-apoptotic signaling mechanisms more intensively compared to the normal counterparts .

Biochemical Analysis

Biochemical Properties

Lipoxygenin catalyzes the hydroperoxidation of polyunsaturated fatty acids (PUFAs) to form oxylipins . . It is known that these enzymes interact with a variety of biomolecules, including other enzymes and proteins, to carry out their functions.

Cellular Effects

The products of this compound activity, the oxylipins, have a wide range of effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, oxylipins can act as signaling molecules in inflammatory responses.

Molecular Mechanism

This compound exerts its effects at the molecular level through its enzymatic activity. It catalyzes the addition of oxygen to PUFAs in a regio- and stereo-selective manner . This results in the formation of hydroperoxy fatty acids, which can then be further metabolized to produce a variety of bioactive lipids.

Metabolic Pathways

This compound is involved in the metabolism of PUFAs. It interacts with these fatty acids to produce hydroperoxy fatty acids, which are then further metabolized to produce a variety of bioactive lipids . This can have effects on metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lipoxygenin involves the substitution of a 2,4-dimethoxypyridine core at the 3 and 5 positions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for synthesizing substituted pyridines typically involve nucleophilic aromatic substitution reactions, often using halogenated pyridines as starting materials and employing various nucleophiles under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound are not explicitly detailed in available sources. large-scale synthesis of similar compounds often involves optimizing reaction conditions to maximize yield and purity, using techniques such as continuous flow synthesis and employing catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Lipoxygenin primarily undergoes substitution reactions due to its aromatic nature. It can also participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: May involve reagents like hydrogen peroxide or other peroxides.

    Reduction Reactions: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can modify the functional groups attached to the pyridine ring.

Properties

IUPAC Name

[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVNGDATIGOCLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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